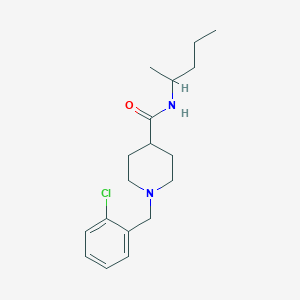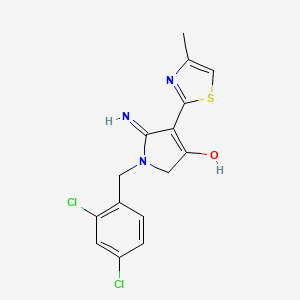
1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is a synthetic compound that belongs to the family of piperidine carboxamides. This compound has been extensively studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide involves the binding of the compound to the sigma-1 receptor. This binding results in the modulation of various cellular processes such as calcium signaling, ion channel regulation, and cell survival. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, this compound has been shown to have neuroprotective effects and to promote cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide in lab experiments include its high affinity for the sigma-1 receptor, its ability to modulate various cellular processes, and its potential use in the treatment of various diseases. The limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
Direcciones Futuras
There are several future directions for the study of 1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide. One potential future direction is the investigation of the compound's potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Another potential future direction is the investigation of the compound's mechanism of action and its potential use in the modulation of various cellular processes. Additionally, future studies could focus on the development of more efficient synthesis methods for this compound and the investigation of its potential toxicity.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has a high affinity for the sigma-1 receptor and has been shown to have various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for the study of this compound that could lead to new discoveries and potential treatments for various diseases.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-chlorobenzylamine with 1-methylbutylamine in the presence of a base to form the intermediate product. This intermediate product is then reacted with piperidine-4-carboxylic acid in the presence of a coupling reagent to form the final product.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and cell survival. Due to its high affinity for the sigma-1 receptor, this compound has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-pentan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O/c1-3-6-14(2)20-18(22)15-9-11-21(12-10-15)13-16-7-4-5-8-17(16)19/h4-5,7-8,14-15H,3,6,9-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBSYRUOIHSQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-iodo-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B6018620.png)

![4-{[2-(4-chlorophenyl)-1-pyrrolidinyl]sulfonyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole](/img/structure/B6018627.png)
![methyl 2-[({2-[(2-chloro-4-fluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6018629.png)

![4-{N-[4-(4-chlorobenzyl)-1-piperazinyl]ethanimidoyl}-2-methoxyphenol](/img/structure/B6018639.png)

![(3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol](/img/structure/B6018652.png)
![methyl N-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinyl]carbonyl}glycinate](/img/structure/B6018659.png)
![3-(2-fluorophenyl)-5-(spiro[2.5]oct-1-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6018668.png)
![4-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6018676.png)
![N-(2-furylmethyl)-5-[1-(1H-pyrazol-1-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6018681.png)
![1-[3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6018688.png)
![2-methoxy-2-phenyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6018706.png)